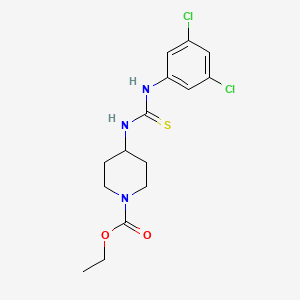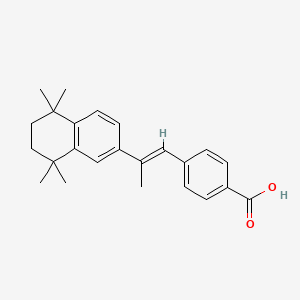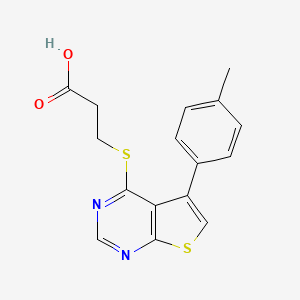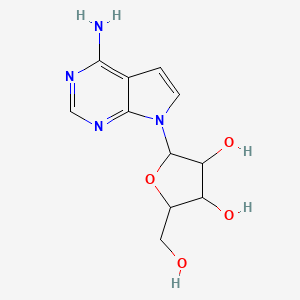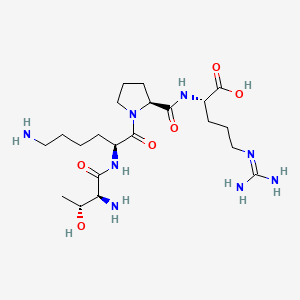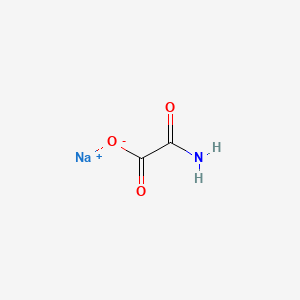
オキサミン酸ナトリウム
概要
説明
オキサミン酸ナトリウムは、分子式C₂H₂NNaO₃ の化学化合物です。それはオキサミン酸のナトリウム塩であり、乳酸脱水素酵素の競合阻害剤としての役割で知られています。
2. 製法
合成経路と反応条件: オキサミン酸ナトリウムは、オキサミン酸を水酸化ナトリウムで中和することにより合成できます。この反応は通常、オキサミン酸を水に溶解し、次にpHが中性になるまで水酸化ナトリウム溶液を加えることを伴います。得られた溶液を蒸発させて、オキサミン酸ナトリウムを結晶性固体として得ます。
工業生産方法: 工業的には、オキサミン酸ナトリウムは、シュウ酸とアンモニアを反応させてオキサミン酸を生成し、次に水酸化ナトリウムで中和することによって製造されます。 このプロセスには、最終生成物の高純度と収率を確保するために、反応条件を慎重に制御することが含まれます .
反応の種類:
酸化と還元: オキサミン酸ナトリウムは、その安定した構造のために、通常、酸化または還元反応を起こしません。
置換: 特定の条件下では、アミノ基が他の官能基に置き換わる置換反応に関与することができます。
一般的な試薬と条件:
試薬: 水酸化ナトリウム、シュウ酸、アンモニア。
条件: 水溶液、制御されたpH、および温度。
生成される主な生成物:
オキサミン酸: 合成プロセス中に生成されます。
オキサミン酸ナトリウム: 中和および結晶化後に得られる最終生成物.
4. 科学研究への応用
化学: 乳酸脱水素酵素の阻害剤として分析化学における試薬として使用されます。
生物学: 特に解糖阻害における代謝研究におけるその役割について調査されています。
医学: 癌細胞における乳酸産生を阻害する能力から、抗癌剤としての可能性が探求されています。
科学的研究の応用
Chemistry: Used as a reagent in analytical chemistry for the inhibition of lactate dehydrogenase.
Biology: Investigated for its role in metabolic studies, particularly in glycolysis inhibition.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit lactate production in cancer cells.
Industry: Utilized in the production of certain pharmaceuticals and as a biochemical research tool
作用機序
オキサミン酸ナトリウムは、主に乳酸脱水素酵素を阻害することによってその効果を発揮します。この阻害はピルビン酸から乳酸への変換を防ぎ、解糖経路を破壊します。このメカニズムは、エネルギー産生に解糖を大きく依存している癌細胞において特に重要です。 乳酸脱水素酵素を阻害することにより、オキサミン酸ナトリウムは乳酸産生を減らし、癌細胞の増殖を遅らせる可能性があります .
類似化合物:
オキサミン酸: オキサミン酸ナトリウムの母体化合物。
ピルビン酸: 構造的に類似しており、解糖にも関与しています。
乳酸: 乳酸脱水素酵素によって触媒される反応の生成物。
比較: オキサミン酸ナトリウムは、乳酸脱水素酵素を阻害する能力においてユニークであり、代謝研究および癌研究において貴重なツールとなっています。 ピルビン酸や乳酸は自然発生する代謝産物であるのに対し、オキサミン酸ナトリウムは代謝経路を干渉するために特別に設計された合成化合物です .
Safety and Hazards
Sodium Oxamate is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If ingested or inhaled, medical attention should be sought .
将来の方向性
Sodium Oxamate has been found to enhance the efficacy of CAR-T therapy against glioblastoma by suppressing ectonucleotidases and CCR8 lactylation . It has also been suggested that Sodium Oxamate could be a potential strategy to enhance CAR-T function in glioblastoma therapy . Another study suggests that Sodium Oxamate not only inhibits tumor growth at a high safe dose but also enhances the efficacy of pembrolizumab in Hu-PBMC-CDX mice .
生化学分析
Biochemical Properties
Sodium oxamate directly inhibits the lactate dehydrogenase (LDH)-catalyzed conversion process of pyruvate into lactate . This inhibition disrupts glycolysis, a fundamental biochemical reaction in cells . Sodium oxamate interacts with LDH, a critical enzyme in the glycolytic pathway, and derails the entire gluconeogenic pathway .
Cellular Effects
Sodium oxamate has significant effects on various types of cells and cellular processes. It has been shown to suppress cell proliferation in a dose- and time-dependent manner in certain cancer cell lines . Sodium oxamate influences the fatty acid metabolism , which might be beneficial for the treatment of diabetes . It also reduces the lactate production of adipose tissue and skeletal muscle .
Molecular Mechanism
Sodium oxamate exerts its effects at the molecular level primarily through its inhibition of LDH. As a structural analog of pyruvate, it competes with pyruvate for the active site of LDH, thus inhibiting the enzyme . This inhibition disrupts the conversion of pyruvate to lactate, a key step in the glycolytic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium oxamate have been observed over time. Treatment of sodium oxamate for 12 weeks has been shown to decrease body weight gain and blood glucose levels, and improve insulin secretion and insulin sensitivity in animal models .
Dosage Effects in Animal Models
The effects of sodium oxamate vary with different dosages in animal models. Treatment of sodium oxamate (350–750 mg/kg of body weight) for 12 weeks was shown to decrease body weight gain and blood glucose levels, and improve insulin secretion and insulin sensitivity in db/db mice .
Metabolic Pathways
Sodium oxamate is involved in the glycolytic pathway, where it inhibits the enzyme LDH . This inhibition disrupts the conversion of pyruvate to lactate, a key step in glycolysis . Sodium oxamate also influences the fatty acid metabolism .
Transport and Distribution
While specific transporters or binding proteins for sodium oxamate have not been identified, it is known that sodium oxamate, which chemically resembles pyruvate, is transported into mitochondria .
Subcellular Localization
The subcellular localization of sodium oxamate is likely within the cytosol and mitochondria, given its role in glycolysis and its chemical resemblance to pyruvate
準備方法
Synthetic Routes and Reaction Conditions: Sodium oxamate can be synthesized through the neutralization of oxamic acid with sodium hydroxide. The reaction typically involves dissolving oxamic acid in water and then adding sodium hydroxide solution until the pH reaches neutral. The resulting solution is then evaporated to obtain sodium oxamate as a crystalline solid.
Industrial Production Methods: In industrial settings, sodium oxamate is produced by reacting oxalic acid with ammonia to form oxamic acid, which is then neutralized with sodium hydroxide. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Types of Reactions:
Oxidation and Reduction: Sodium oxamate does not typically undergo oxidation or reduction reactions due to its stable structure.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Reagents: Sodium hydroxide, oxalic acid, ammonia.
Conditions: Aqueous solutions, controlled pH, and temperature.
Major Products Formed:
Oxamic Acid: Formed during the synthesis process.
Sodium Oxamate: The final product obtained after neutralization and crystallization.
類似化合物との比較
Oxamic Acid: The parent compound of sodium oxamate.
Pyruvate: Structurally similar and also involved in glycolysis.
Lactate: The product of the reaction catalyzed by lactate dehydrogenase.
Comparison: Sodium oxamate is unique in its ability to inhibit lactate dehydrogenase, making it a valuable tool in metabolic studies and cancer research. Unlike pyruvate and lactate, which are naturally occurring metabolites, sodium oxamate is a synthetic compound specifically designed to interfere with metabolic pathways .
特性
| { "Design of the Synthesis Pathway": "Sodium oxamate can be synthesized by the reaction of sodium hydroxide with oxalic acid dihydrate followed by reaction with hydroxylamine hydrochloride.", "Starting Materials": [ "Sodium hydroxide", "Oxalic acid dihydrate", "Hydroxylamine hydrochloride" ], "Reaction": [ "Dissolve oxalic acid dihydrate in water", "Add sodium hydroxide to the oxalic acid solution and stir until dissolved", "Cool the solution to room temperature", "Add hydroxylamine hydrochloride to the solution and stir for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the precipitate to obtain sodium oxamate" ] } | |
CAS番号 |
565-73-1 |
分子式 |
C2H3NNaO3 |
分子量 |
112.04 g/mol |
IUPAC名 |
sodium;oxamate |
InChI |
InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6); |
InChIキー |
VDJDPRLPCNKVEA-UHFFFAOYSA-N |
異性体SMILES |
C(=O)(C(=O)[O-])N.[Na+] |
SMILES |
C(=O)(C(=O)[O-])N.[Na+] |
正規SMILES |
C(=O)(C(=O)O)N.[Na] |
外観 |
Solid powder |
| 565-73-1 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Sodium Oxamate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



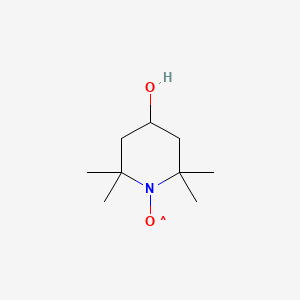


![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
